REACTION_CXSMILES
|
ClS(O)(=O)=O.S(=O)(=O)(O)O.C(O)(=O)/C=C/C(O)=O.C(O)(=O)/C=C\C(O)=O.[N+:27]([C:30]1[CH:46]=[CH:45][CH:44]=[CH:43][C:31]=1[O:32]/[C:33](=[CH:38]\[C:39]([O:41]C)=O)/[C:34]([O:36][CH3:37])=[O:35])([O-:29])=[O:28].[N+](C1C=CC=CC=1O/C(=C/C(OC)=O)/C(OC)=O)([O-])=O>>[N+:27]([C:30]1[C:31]2[O:32][C:33]([C:34]([O:36][CH3:37])=[O:35])=[CH:38][C:39](=[O:41])[C:43]=2[CH:44]=[CH:45][CH:46]=1)([O-:29])=[O:28] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)O)(=O)O.C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(O/C(/C(=O)OC)=C\C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(O/C(/C(=O)OC)=C/C(=O)OC)C=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction container equipped with a stirrer, a cooling tube
|
Type
|
ADDITION
|
Details
|
was added dropwise at an inner temperature of 60° C. over 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
After completion of addition
|
Type
|
TEMPERATURE
|
Details
|
the inner temperature was raised to 95° C.
|
Type
|
CUSTOM
|
Details
|
to obtain a reaction solution
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C=C(OC21)C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |